molecular formula C12H12N2 B8538998 2-(1H-indol-2-yl)-2-methylpropanenitrile

2-(1H-indol-2-yl)-2-methylpropanenitrile

Cat. No.: B8538998
M. Wt: 184.24 g/mol
InChI Key: CXTGCFSUEATZBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1H-indol-2-yl)-2-methylpropanenitrile is an organic compound that belongs to the indole family, which is characterized by a benzene ring fused to a pyrrole ring. Indole derivatives are known for their wide range of biological activities and applications in various fields such as pharmaceuticals, agriculture, and materials science. The presence of the indole moiety in many natural products and synthetic compounds makes it a significant structure in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-indol-2-yl)-2-methylpropanenitrile can be achieved through several synthetic routes. One common method involves the reaction of indole with a suitable nitrile precursor under specific conditions. For example, the reaction of indole with 2-bromo-2-methylpropionitrile in the presence of a base such as potassium carbonate can yield the desired compound . The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure efficient mixing and heat transfer. Catalysts and optimized reaction conditions are employed to maximize yield and minimize by-products. The use of automated systems and advanced analytical techniques ensures consistent quality and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(1H-indol-2-yl)-2-methylpropanenitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(1H-indol-2-yl)-2-methylpropanenitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(1H-indol-2-yl)-2-methylpropanenitrile involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity. For example, indole derivatives are known to interact with serotonin receptors, influencing neurotransmission and exhibiting potential antidepressant effects . Additionally, the compound may inhibit certain enzymes involved in disease pathways, contributing to its therapeutic potential .

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetonitrile: Another indole derivative with similar structural features but different biological activities.

    2-(Indol-3-yl)acetonitrile: Similar in structure but with the nitrile group attached to a different position on the indole ring.

    Indole-2-carboxylic acid: Contains a carboxylic acid group instead of a nitrile group.

Uniqueness

2-(1H-indol-2-yl)-2-methylpropanenitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the nitrile group at the 2-position of the indole ring influences its reactivity and interaction with biological targets, making it a valuable compound for research and development .

Properties

Molecular Formula

C12H12N2

Molecular Weight

184.24 g/mol

IUPAC Name

2-(1H-indol-2-yl)-2-methylpropanenitrile

InChI

InChI=1S/C12H12N2/c1-12(2,8-13)11-7-9-5-3-4-6-10(9)14-11/h3-7,14H,1-2H3

InChI Key

CXTGCFSUEATZBL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C#N)C1=CC2=CC=CC=C2N1

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of diisopropylamine (809 mg) in tetrahydrofuran (20 ml) at -30° C. under nitrogen atmosphere was added 1.64M butyllithium in hexane (5.33 ml). After being stirred at the same temperature for 30 minutes, the mixture was treated with a solution of indol-2-yl-acetonitrile (1.25 g) in tetrahydrofuran (10 ml) at -60° C. over 15 minutes. The mixture was stirred at the same temperature for an hour, and a solution of methyl iodide (1.14 g) in tetrahydrofuran (10 ml) was added dropwise over an hour. After the mixture was stirred at -60° C. for one hour and at ambient temperature for 2 hours, it was diluted with chilled water, and extracted two times with ethyl acetate. The organic layer was washed with brine, dried over magnesium sulfate, and evaporated in vacuo. The residue was purified by alumina column chromatography (10% ethylacetate-toluene) to give 2-(indol-2-yl)-2-methylpropiononitrile (354 mg).
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809 mg
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20 mL
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5.33 mL
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1.25 g
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10 mL
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1.14 g
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reactant
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10 mL
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